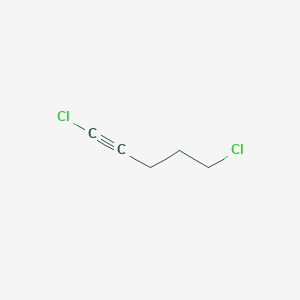
1,5-Dichloro-1-pentyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-1-pentyne is an organic compound with the molecular formula C5H6Cl2. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of two chlorine atoms attached to the first and fifth carbon atoms of the pentane chain, with a triple bond between the first and second carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dichloro-1-pentyne can be synthesized through various methods. One common method involves the dehydrohalogenation of 1,5-dichloropentane using a strong base such as sodium amide (NaNH2) in liquid ammonia. This reaction proceeds via an elimination mechanism, resulting in the formation of the alkyne.
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of 1-pentyne. This process can be carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride (FeCl3), under controlled conditions to ensure selective chlorination at the desired positions.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dichloro-1-pentyne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophiles.
Addition Reactions: The triple bond can undergo addition reactions with halogens, hydrogen halides, and other reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles can be used for substitution reactions.
Halogens and Hydrogen Halides: Chlorine (Cl2), bromine (Br2), hydrogen chloride (HCl), and hydrogen bromide (HBr) are commonly used for addition reactions.
Oxidizing and Reducing Agents: Potassium permanganate (KMnO4) and sodium borohydride (NaBH4) are examples of oxidizing and reducing agents used in reactions with this compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Addition Products: Addition of halogens or hydrogen halides results in the formation of dihaloalkanes or haloalkenes.
Oxidation and Reduction Products: Oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes or alkenes.
Aplicaciones Científicas De Investigación
1,5-Dichloro-1-pentyne has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,5-Dichloro-1-pentyne involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the carbon-carbon triple bond and the chlorine atoms. These functional groups enable the compound to participate in a wide range of chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dichloropentane: A similar compound with two chlorine atoms but lacking the triple bond.
1-Chloro-1-pentyne: Contains a single chlorine atom and a triple bond.
1,5-Dibromo-1-pentyne: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
1,5-Dichloro-1-pentyne is unique due to the combination of the carbon-carbon triple bond and the two chlorine atoms at specific positions. This unique structure imparts distinct chemical reactivity and properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
74706-19-7 |
|---|---|
Fórmula molecular |
C5H6Cl2 |
Peso molecular |
137.00 g/mol |
Nombre IUPAC |
1,5-dichloropent-1-yne |
InChI |
InChI=1S/C5H6Cl2/c6-4-2-1-3-5-7/h1-2,4H2 |
Clave InChI |
NGSBBMWYTNYYSI-UHFFFAOYSA-N |
SMILES canónico |
C(CC#CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


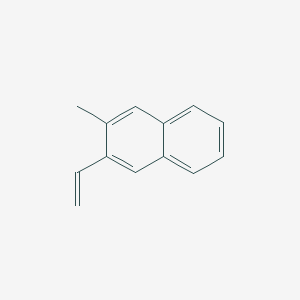
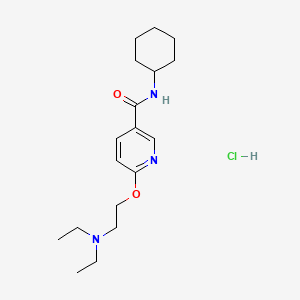
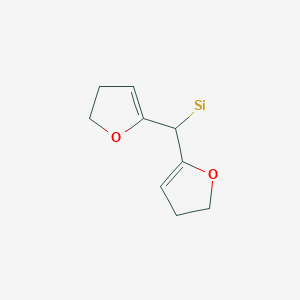
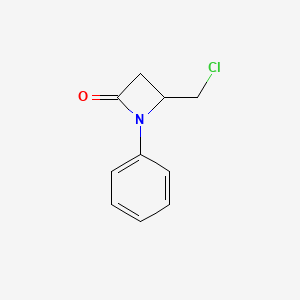
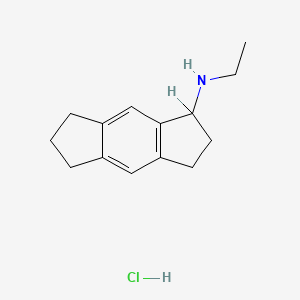

![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
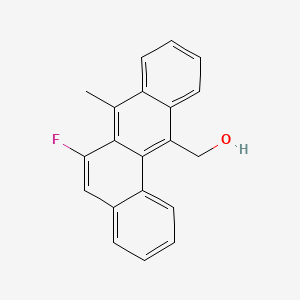

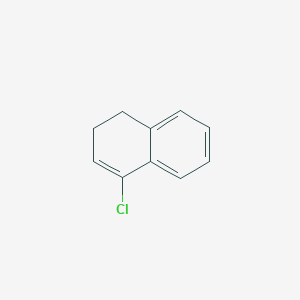
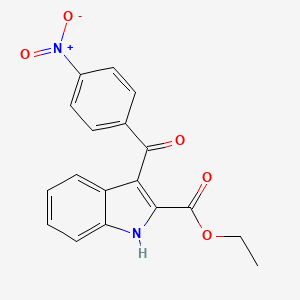
![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
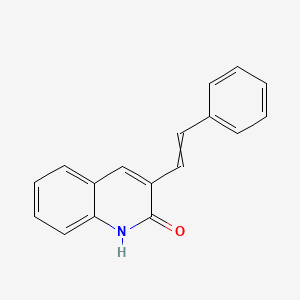
![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
